methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate
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Overview
Description
Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a methyl ester group at the 5-position and an aminopropyl group at the 1-position, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 3-bromopropylamine in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: 3-bromopropylamine, potassium carbonate, organic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. The aminopropyl group allows the compound to interact with biological receptors, enzymes, and proteins, potentially modulating their activity. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 1-(3-aminopropyl)-1H-indole-5-carboxylate can be compared with other indole derivatives such as:
1-(3-aminopropyl)indole: Lacks the ester group, making it less versatile in certain chemical reactions.
Methyl 1-(2-aminopropyl)-1H-indole-5-carboxylate: Similar structure but with a different position of the aminopropyl group, leading to different reactivity and biological activity.
1-(3-aminopropyl)-3-methylindole: Methyl group at the 3-position instead of the ester group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 1-(3-aminopropyl)indole-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)11-3-4-12-10(9-11)5-8-15(12)7-2-6-14/h3-5,8-9H,2,6-7,14H2,1H3 |
InChI Key |
FRXJKLTTZKCUKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2)CCCN |
Origin of Product |
United States |
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